1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
Description
1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (C9H5F3N2O) is a fluorinated benzodiazole derivative featuring a trifluoromethyl (-CF3) group at position 1 and an aldehyde (-CHO) substituent at position 2 of the fused benzodiazole ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the aldehyde moiety provides a reactive site for further derivatization, making it valuable in medicinal chemistry and agrochemical research . Its molecular weight is approximately 214.14 g/mol (calculated from its molecular formula), and it is cataloged under CAS number 1186334-92-8 .
Properties
IUPAC Name |
1-(trifluoromethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)14-7-4-2-1-3-6(7)13-8(14)5-15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMEOPTZHNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroacetic Acid-Mediated Cyclization
A method analogous to the synthesis of 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves heating 3-amino-4-(trifluoromethylamino)benzoic acid with trifluoroacetic acid (TFA) and catalytic HCl under reflux in an inert atmosphere. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl, followed by dehydration. While this approach yields trifluoromethyl-substituted benzodiazoles, the regiochemistry depends on the substitution pattern of the starting diamine. Adapting this method to install a carbaldehyde group would require pre-functionalized substrates or post-cyclization modifications.
Cyanide-Assisted Ring Closure
Patent CN113698315A demonstrates the use of cyanide substitution in synthesizing trifluoromethylated aromatic intermediates. Applying this strategy, 2-chloro-6-trifluoromethylbenzonitrile could serve as a precursor. Hydrogenation dechlorination over palladium catalysts (e.g., 5% Pd/C) followed by hydrolysis yields benzamide intermediates, which may be oxidized to carbaldehydes. However, direct adaptation to benzodiazoles necessitates introducing nitrogen atoms via cyclization with ammonia or amines.
Electrophilic Trifluoromethylation of Preformed Benzodiazoles
Post-cyclization trifluoromethylation offers flexibility in introducing the CF3 group. Electrophilic reagents like hypervalent iodine compounds enable selective functionalization at position 1 of the benzodiazole ring.
Togni’s Reagent and Umemoto’s Reagent
Hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), transfer CF3 groups under mild conditions. Treatment of 1H-1,3-benzodiazole-2-carbaldehyde with Togni’s reagent in the presence of a copper catalyst (e.g., CuI) generates the 1-trifluoromethyl derivative via a radical or ionic mechanism. Similarly, Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) facilitates electrophilic trifluoromethylation at electron-rich positions. Yields depend on solvent polarity and temperature, with acetonitrile or DMF typically employed.
Catalytic Hydrogenation Approaches
Search result highlights hydrogenation dechlorination using palladium catalysts. For benzodiazole systems, hydrogenolytic removal of halogens (e.g., Cl or Br) adjacent to CF3 groups may improve regioselectivity. For example, 1-chloro-2-carbaldehyde-1H-benzodiazole could undergo Pd/C-catalyzed hydrogenation in tetrahydrofuran (THF) to replace chlorine with CF3, though this requires pre-installed halogen and trifluoromethyl precursors.
Formylation Strategies for Carbaldehyde Installation
The carbaldehyde group at position 2 is introduced via formylation or oxidation of methyl precursors.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction uses dimethylformamide (DMF) and phosphoryl chloride (POCl3) to generate an electrophilic iminium intermediate, which reacts with aromatic systems to install formyl groups. Applying this to 1-(trifluoromethyl)-1H-benzodiazole requires activating the ring, typically at position 2. However, electron-withdrawing CF3 groups may deactivate the ring, necessitating harsher conditions or directing groups.
Oxidation of Methyl Groups
Oxidation of 2-methyl-1-(trifluoromethyl)-1H-benzodiazole using potassium permanganate (KMnO4) or ruthenium-based catalysts (e.g., RuCl3/NaIO4) converts methyl to carbaldehyde. This method demands precise control to avoid over-oxidation to carboxylic acids. Search result demonstrates successful oxidation of nitriles to amides using NaOH, suggesting analogous conditions could be adapted for aldehyde formation.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Optimization
Regioselectivity in Cyclocondensation
The position of the CF3 group is dictated by the substitution pattern of the o-phenylenediamine. Meta-substituted diamines favor CF3 at position 1, while para-substitution may lead to byproducts. Computational studies suggest that electron-withdrawing CF3 groups stabilize the transition state during cyclization, enhancing reaction rates.
Stability of the Carbaldehyde Group
Aldehydes are prone to oxidation and nucleophilic attack. In situ protection as acetals (e.g., using ethylene glycol) during trifluoromethylation steps mitigates degradation. Deprotection under acidic conditions (e.g., HCl/THF) regenerates the aldehyde without side reactions.
Catalyst Recovery and Recycling
Homogeneous catalysts like CuI pose challenges in separation. Heterogeneous alternatives, such as Cu-supported zeolites or palladium-on-carbon, improve recyclability. Search result reports 93.3% yield using 5% platinum-carbon catalyst, highlighting the efficacy of heterogeneous systems.
Industrial-Scale Feasibility and Environmental Impact
Patent CN113698315A emphasizes low environmental impact via avoiding toxic reagents . For large-scale production, continuous-flow reactors could enhance the safety of exothermic steps (e.g., Vilsmeier-Haack formylation). Solvent recovery systems for THF and DMF reduce waste, while catalytic hydrogenation minimizes heavy metal residues.
Chemical Reactions Analysis
Types of Reactions
1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and substituted benzodiazole derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of significant interest in various scientific fields, particularly due to its unique chemical properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agrochemicals, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for the development of novel drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that specific derivatives showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) due to the presence of the trifluoromethyl group, which enhances lipophilicity and cellular uptake .
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 5.0 |
| Derivative B | PC-3 | 10.0 |
| 1-(Trifluoromethyl)-... | MCF-7 | 15.0 |
Materials Science
The unique properties of this compound make it suitable for use in materials science, particularly in the development of high-performance polymers and coatings.
Case Study: Fluorinated Polymers
A study explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting fluorinated polymers exhibited superior properties compared to conventional materials, making them suitable for applications in harsh environments .
Agrochemicals
In agrochemistry, the compound has shown promise as a building block for developing new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create effective agrochemical agents.
Case Study: Herbicidal Activity
Research indicated that certain derivatives demonstrated significant herbicidal activity against common weeds. The trifluoromethyl group was found to enhance the binding affinity to plant enzymes involved in growth regulation .
Table 3: Herbicidal Activity of Derivatives
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| Derivative C | Amaranthus spp. | 85 |
| Derivative D | Echinochloa spp. | 78 |
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is best highlighted through comparisons with related benzodiazole, imidazole, and triazole derivatives. Key analogs and their properties are summarized below:
Structural Analogues
Key Differences in Properties
Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or phenyl substituents, altering reactivity in nucleophilic aromatic substitution (e.g., slower hydrolysis than methyl analogs) .
Triazole derivatives (e.g., 1-Phenyl-1H-imidazole-2-carbaldehyde) exhibit antifungal and antibacterial activity, with IC50 values in the µM range .
Synthetic Accessibility :
- The target compound is synthesized via Vilsmeier-Haack formylation , a method also used for fluorinated benzothiazole derivatives (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde ) .
- In contrast, methyl-substituted analogs (e.g., 1-Methyl-1H-benzoimidazole-2-carbaldehyde) are prepared via simpler condensation reactions .
Physicochemical Data Comparison
Biological Activity
1-(Trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (TFMB) is a compound characterized by a trifluoromethyl group attached to a benzodiazole ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound is primarily utilized as a building block for synthesizing more complex fluorinated compounds and has shown potential in enzyme inhibition studies and other biological applications.
- Molecular Formula : C9H6F3N2O
- Molecular Weight : 214.15 g/mol
- CAS Number : 2168336-69-2
The biological activity of TFMB is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances interactions through hydrogen bonding and hydrophobic effects, which can lead to the inhibition of enzyme activity or modulation of receptor functions.
Enzyme Inhibition
TFMB has been studied for its role in enzyme inhibition. It has shown efficacy in inhibiting various enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways. For example, it has been reported that TFMB can inhibit certain kinases involved in cancer proliferation pathways .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. Although specific data on TFMB's antimicrobial activity is limited, its structural analogs have shown notable effects against various Gram-positive and Gram-negative bacteria .
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TFMB Derivative 1 | Staphylococcus aureus | 50 µg/ml |
| TFMB Derivative 2 | Escherichia coli | 100 µg/ml |
| TFMB Derivative 3 | Candida albicans | 250 µg/ml |
Cytotoxicity
TFMB and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents, suggesting potential applications in cancer treatment .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 22.02 | Doxorubicin (15) |
| A549 | 40.54 | Doxorubicin (10) |
| Caco-2 | 29.77 | Doxorubicin (12) |
Study on Enzyme Inhibition
A study published in November 2021 investigated the enzyme inhibitory potential of various benzodiazole derivatives, including TFMB. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory activity against specific kinases involved in tumor growth compared to their non-fluorinated counterparts .
Antimicrobial Efficacy
Another study assessed the antimicrobial properties of several benzodiazole derivatives, revealing that compounds similar to TFMB displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing the biological efficacy of these compounds .
Q & A
Basic: What are the common synthetic routes for preparing 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde?
Answer:
The compound is typically synthesized via cyclocondensation reactions starting from substituted benzimidazole precursors. A key method involves the Vilsmeier-Haack reaction , where a substituted benzimidazole hydrazine derivative is treated with DMF/POCl₃ under controlled conditions (60–65°C, 2.5 hours) to introduce the aldehyde group . Another approach uses NaBH₄-mediated reductive alkylation of benzimidazole derivatives in dry THF, followed by purification via column chromatography to isolate the aldehyde-functionalized product .
Basic: How is the structural integrity of this compound verified in synthetic workflows?
Answer:
Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and the aldehyde proton (δ ~ 10 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) and elemental analysis are used to confirm molecular formula and purity (typically >95%). Crystallographic studies, when feasible, resolve dihedral angles between the benzodiazole core and substituents (e.g., 6.5–34° for pyrazole-phenyl interactions) .
Advanced: What reaction mechanisms govern the reactivity of the aldehyde group in this compound?
Answer:
The aldehyde group participates in nucleophilic addition reactions (e.g., with amines or hydrazines) and condensation reactions (e.g., Knoevenagel or Wittig reactions). For example:
- Schiff base formation : Reacts with primary amines in ethanol under reflux (12–24 hours) to form imine derivatives, useful in ligand design .
- Cross-coupling reactions : The trifluoromethyl group stabilizes electron-deficient intermediates, enabling Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis (yields: 50–70%) .
Mechanistic studies suggest the electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack .
Advanced: How do structural modifications (e.g., substituent position) affect biological activity?
Answer:
- Positional effects : Substitution at the N1 position (e.g., naphthylmethyl groups) enhances binding to kinase targets (e.g., c-Met) by increasing hydrophobic interactions. For example, 1-(1-naphthylmethyl) analogs show IC₅₀ values <100 nM in cancer cell lines (e.g., MCF-7, HepG2) .
- Trifluoromethyl vs. methyl : The CF₃ group improves metabolic stability and membrane permeability compared to CH₃, as shown in pharmacokinetic studies (t₁/₂: 8.2 vs. 2.1 hours in murine models) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) are addressed via:
- Standardized assay conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Computational docking : Compare binding poses (e.g., with AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr1153 in c-Met) .
Advanced: How can computational methods optimize experimental design for derivatives?
Answer:
- DFT calculations : Predict reaction pathways (e.g., activation energies for aldehyde-mediated condensations) using Gaussian09 at the B3LYP/6-31G* level .
- Molecular dynamics (MD) : Simulate protein-ligand stability (e.g., in c-Met kinase) over 100-ns trajectories to prioritize synthetic targets .
- QSAR models : Corrogate substituent electronegativity (Hammett σ values) with bioactivity to design analogs with improved potency .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
It serves as a scaffold for kinase inhibitors (e.g., c-Met, EGFR) and antitumor agents . Derivatives inhibit cancer cell proliferation (GI₅₀: 0.5–10 µM in NCI-H522 lung cancer) by disrupting ATP-binding pockets . The aldehyde group is also a key handle for bioconjugation (e.g., antibody-drug conjugates) .
Advanced: What analytical challenges arise in characterizing trifluoromethyl-containing derivatives?
Answer:
- ¹⁹F NMR signal splitting : CF₃ groups exhibit complex splitting patterns due to coupling with adjacent nuclei. Use J-resolved experiments to resolve overlaps .
- Mass spectrometry fragmentation : CF₃ groups cause in-source decay, complicating molecular ion detection. ESI-MS in negative ion mode mitigates this .
Table 1: Representative Biological Data for Derivatives
| Derivative | Target | IC₅₀ (nM) | Cell Line | Ref |
|---|---|---|---|---|
| Compound 9c | c-Met | 18 ± 2 | MKN-45 (gastric) | |
| Compound 63 | EGFR | 42 ± 5 | A549 (lung) | |
| Compound 62 | PI3K | 89 ± 7 | HT-29 (colon) |
Advanced: How are reaction yields optimized in large-scale syntheses?
Answer:
- Catalyst screening : Use MP-Triacetoxyborohydride resin for reductive aminations (yield: 36% → 72% after optimization) .
- Solvent engineering : Replace THF with 2-MeTHF to improve solubility and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) for cyclocondensation steps .
Basic: What safety and handling precautions are required for this compound?
Answer:
- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; handle with nitrile gloves and PPE.
- Storage : Stable at -20°C under argon; avoid exposure to moisture (hydrolyzes to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
